N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide
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Overview
Description
“N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also appears to have a chlorobenzyl group and a carboxamide group attached to the pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Scientific Research Applications
Synthesis and Kinase Inhibition
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide is involved in the synthesis of novel compounds with potential as kinase inhibitors. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a similar molecular core, has been explored for their potential in anticancer applications. These compounds show promise as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways (Wada et al., 2012).
Antiviral and Anti-inflammatory Properties
Research indicates that derivatives of this compound may possess significant antiviral and anti-inflammatory properties. For instance, compounds synthesized using similar chemical structures have been screened as COX-1/COX-2 inhibitors, demonstrating notable analgesic and anti-inflammatory activities. These properties suggest potential therapeutic applications in the treatment of conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Gastrointestinal Actions
Studies have also explored the gastrointestinal actions of related compounds, such as metoclopramide, which shares a similar chemical structure with this compound. These compounds have been found to stimulate gastric contractile activity and accelerate stomach emptying in animal models, suggesting potential applications in gastrointestinal disorders (Jacoby & Brodie, 1967).
Neuroleptic Potential
The synthesis of benzamides related to this compound has shown potential neuroleptic activity. These compounds have been evaluated for their effects on stereotyped behavior in rats, indicating their potential use in the treatment of psychosis and related neurological disorders (Iwanami et al., 1981).
Supramolecular Packing and Structural Studies
The molecular and crystal structures of compounds containing this compound have been studied for their unique supramolecular packing motifs. These studies are essential for understanding the compound's properties and potential applications in material science and pharmaceutical development (Lightfoot et al., 1999).
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Result of Action
The molecular and cellular effects of N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules. Specific details about how these factors affect this compound are currently unknown .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxypyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-16-7-10(8-17-13)12(18)15-6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOBJDCDPAIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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